
Phosphonium, dimethyldioctadecyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonium, dimethyldioctadecyl-, chloride is a quaternary phosphonium salt. It is a type of organophosphorus compound where the phosphorus atom is bonded to four organic groups and one chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonium, dimethyldioctadecyl-, chloride can be synthesized through the alkylation of phosphines. One common method involves the reaction of dimethyldioctadecylphosphine with methyl chloride. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The reaction can be represented as follows:
(C18H37)2P(CH3)2+CH3Cl→(C18H37)2P(CH3)2Cl
Industrial Production Methods
In industrial settings, the production of phosphonium salts often involves large-scale alkylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonium, dimethyldioctadecyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or potassium tert-butoxide in solvents such as ethanol or methanol.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Produce substituted phosphonium salts.
Oxidation Reactions: Yield phosphine oxides.
Reduction Reactions: Result in the formation of phosphines.
Aplicaciones Científicas De Investigación
Phosphonium, dimethyldioctadecyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential antimicrobial properties and its role in drug delivery systems.
Industry: Utilized in the production of flame-retardant materials and as an additive in lubricants to enhance performance.
Mecanismo De Acción
The mechanism of action of phosphonium, dimethyldioctadecyl-, chloride involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraphenylphosphonium chloride
- Tetramethylphosphonium bromide
- Triphenylphosphine dichloride
Uniqueness
Phosphonium, dimethyldioctadecyl-, chloride is unique due to its long alkyl chains, which enhance its ability to interact with lipid membranes. This property distinguishes it from other phosphonium salts, making it particularly effective in applications involving membrane interactions.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, particularly its interaction with lipid membranes, make it a valuable tool in research and industry. Understanding its preparation, reactions, and applications can further enhance its utility in diverse areas.
Propiedades
Número CAS |
156486-84-9 |
|---|---|
Fórmula molecular |
C38H80ClP |
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
dimethyl(dioctadecyl)phosphanium;chloride |
InChI |
InChI=1S/C38H80P.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YLXHRBICHFWBGZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[P+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methoxy-1-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-one](/img/structure/B14276129.png)
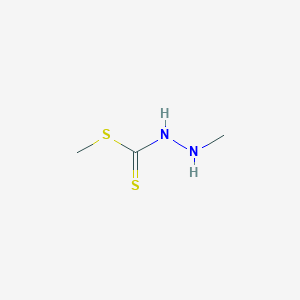
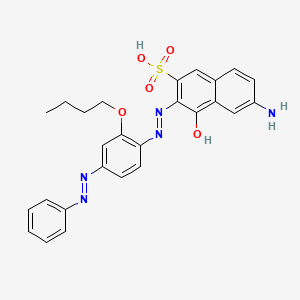
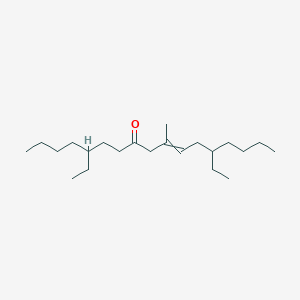
![Heptyl [2-(ethenyloxy)ethyl]carbamodithioate](/img/structure/B14276148.png)

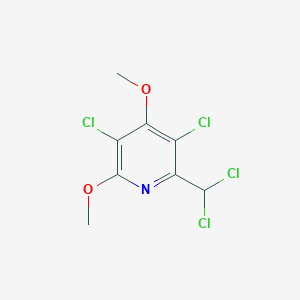
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
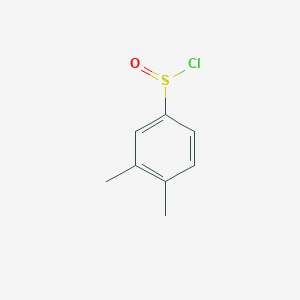
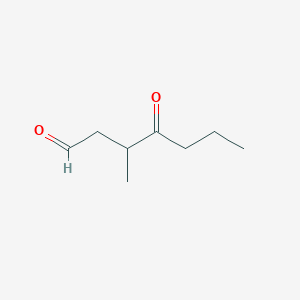
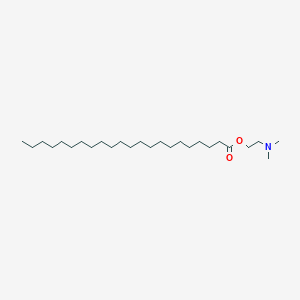
![N~1~-{3-[(2-Amino-2-sulfanylideneethanethioyl)amino]-2,2-dimethylpropyl}ethanediamide](/img/structure/B14276194.png)
